8,9-Dihydrocannabidiol
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Overview
Description
8,9-Dihydrocannabidiol is a synthetic cannabinoid closely related to cannabidiol. It was first synthesized by Alexander R. Todd in 1940 through the catalytic hydrogenation of cannabidiol . Unlike cannabidiol, this compound is fully synthetic, inexpensive to produce, and cannot be converted into the psychoactive substance tetrahydrocannabinol . This makes it a promising alternative to cannabidiol, especially in regions where cannabis extracts are controlled substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8,9-Dihydrocannabidiol is synthesized through the catalytic hydrogenation of cannabidiol. This process involves the addition of hydrogen to cannabidiol in the presence of a catalyst, typically palladium on carbon, under controlled conditions . The reaction is carried out at room temperature and atmospheric pressure, resulting in a high yield of this compound .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent production and high purity of the final product . The catalytic hydrogenation is optimized to achieve near 100% selectivity towards this compound with a production yield of 85% .
Chemical Reactions Analysis
Types of Reactions: 8,9-Dihydrocannabidiol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.
Major Products:
Scientific Research Applications
8,9-Dihydrocannabidiol has a wide range of scientific research applications:
Mechanism of Action
8,9-Dihydrocannabidiol exerts its effects through multiple pathways:
Anti-Seizure Activity: It has been shown to have anti-seizure activity similar to cannabidiol, likely through modulation of ion channels and neurotransmitter release.
Anti-Inflammatory Effects: The compound binds very weakly to the CB1 receptor but has potential anti-inflammatory effects independent of its cannabinoid receptor action.
Antibacterial and Antioxidant Activities: The phenolic hydroxyl moiety is essential for its antibacterial and antioxidant activities.
Comparison with Similar Compounds
- Cannabidiol
- Hexahydrocannabinol
- 7-Hydroxycannabidiol
- 4’-Fluorocannabidiol
- 7,8-Dihydrocannabinol
- Abnormal cannabidiol
- Cannabidiol dimethyl ether
- Delta-6-cannabidiol
Biological Activity
8,9-Dihydrocannabidiol (H2CBD) is a synthetic analogue of cannabidiol (CBD), notable for its non-intoxicating properties and potential therapeutic applications. This article explores the biological activities of H2CBD, focusing on its antibacterial, antioxidant, and anticonvulsant properties, supported by various research findings and case studies.
H2CBD is synthesized through a straightforward process involving commercially available chemicals, making it cost-effective and scalable. Unlike CBD, H2CBD cannot be converted into the psychoactive compound tetrahydrocannabinol (THC), which enhances its appeal as a therapeutic agent without the associated legal and safety concerns of cannabis-derived products .
Antibacterial Activity
Recent studies have highlighted H2CBD's significant antibacterial properties. Research indicates that H2CBD exhibits stronger antibacterial activity than several common antibiotics. The minimum inhibitory concentration (MIC) for H2CBD against Escherichia coli and Staphylococcus aureus is reported to be 1.25 μg/mL, comparable to that of CBD .
Comparative Antibacterial Efficacy
Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
---|---|---|
H2CBD | 1.25 ± 0.12 | 1.25 ± 0.08 |
CBD | 1.25 ± 0.10 | 1.25 ± 0.13 |
Tetracycline | Higher than H2CBD | Higher than H2CBD |
Gentamicin | Higher than H2CBD | Higher than H2CBD |
The phenolic hydroxyl group in H2CBD is essential for its antibacterial activity, indicating a structure-function relationship that merits further investigation .
Antioxidant Activity
H2CBD also demonstrates potent antioxidant properties. It has been shown to inhibit lipid oxidation and reactive oxygen species production effectively, with results comparable to those of vitamin C . This antioxidant capability suggests potential applications in cosmetic formulations and therapeutic contexts where oxidative stress is a concern.
Anticonvulsant Activity
One of the most promising aspects of H2CBD is its anticonvulsant activity. Studies involving animal models have shown that H2CBD effectively reduces both the frequency and severity of seizures induced by pentylenetetrazole in rats, similar to the effects observed with CBD . The absence of psychoactive effects makes H2CBD a safer alternative for managing epilepsy.
Case Study: Seizure Mitigation in Rats
In a controlled study, researchers compared the efficacy of H2CBD with that of herbal CBD in rats subjected to seizure-inducing agents. Both compounds exhibited comparable effectiveness in reducing seizure activity:
- Frequency Reduction : Both compounds reduced seizure frequency significantly.
- Severity Reduction : The severity of seizures was similarly mitigated by both H2CBD and CBD.
This reinforces the potential for H2CBD as a therapeutic agent in epilepsy treatment without the risks associated with THC conversion .
Safety Profile
The safety profile of H2CBD appears favorable, with studies indicating lower toxicity levels compared to traditional antibiotics at concentrations significantly above its MIC values . This characteristic is particularly relevant for developing new therapeutic agents that require high safety margins.
Properties
CAS No. |
877660-90-7 |
---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-[(1S,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-14,17-18,22-23H,5-10H2,1-4H3/t17-,18+/m0/s1 |
InChI Key |
PCXRACLQFPRCBB-ZWKOTPCHSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(C)C)C)O |
Origin of Product |
United States |
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